N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide
Description
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c1-25-17-12-7-13-18-19(17)22-21(27-18)23-20(24)15-10-5-6-11-16(15)26-14-8-3-2-4-9-14/h2-13H,1H3,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXROXKDEDGWZGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Cyclization Using 2-Aminothiophenol Derivatives
A widely adopted method for benzothiazole synthesis involves cyclocondensation of 2-aminothiophenol with carbonyl-containing precursors. For 4-methoxy substitution, para-methoxybenzaldehyde serves as the electrophilic partner:
Procedure :
- Reactants :
- 2-Aminothiophenol (1.0 equiv)
- p-Methoxybenzaldehyde (1.1 equiv)
- Oxidizing agent (e.g., iodine or H₂O₂)
Conditions :
- Solvent: Ethanol or acetic acid
- Temperature: Reflux (80–100°C)
- Time: 4–6 hours
Mechanism :
Key Consideration :
The methoxy group’s electron-donating nature enhances electrophilic aromatic substitution, favoring cyclization at the para position.
Transition Metal-Catalyzed Methods
Modern approaches employ catalysts like RuCl₃ or Ni(II) salts to accelerate intramolecular C–S bond formation. These methods reduce reaction times and improve yields:
Example Protocol :
- Reactants :
- N-(4-Methoxyphenyl)thiourea (1.0 equiv)
- RuCl₃ (5 mol%)
Conditions :
- Solvent-free or green solvent (e.g., PEG-400)
- Temperature: 100–120°C
- Time: 1–2 hours
Preparation of 2-Phenoxybenzoyl Chloride
Synthesis of 2-Phenoxybenzoic Acid
2-Phenoxybenzoic acid is synthesized via Ullmann-type coupling or nucleophilic aromatic substitution:
Stepwise Process :
- Reactants :
- 2-Hydroxybenzoic acid (salicylic acid, 1.0 equiv)
- Phenol (1.2 equiv)
- Base: K₂CO₃
Conversion to Acyl Chloride
The carboxylic acid is activated using thionyl chloride (SOCl₂):
Procedure :
- Reactants :
- 2-Phenoxybenzoic acid (1.0 equiv)
- SOCl₂ (3.0 equiv)
Amide Bond Formation
The final step couples 4-methoxy-1,3-benzothiazol-2-amine with 2-phenoxybenzoyl chloride.
Schotten-Baumann Reaction
Procedure :
- Reactants :
- 2-Phenoxybenzoyl chloride (1.1 equiv)
- 4-Methoxy-1,3-benzothiazol-2-amine (1.0 equiv)
- Base: Aqueous NaOH or NaHCO₃
Catalytic Coupling Agents
For improved efficiency, agents like HATU or EDCI facilitate amide formation under mild conditions:
Example Protocol :
- Reactants :
- 2-Phenoxybenzoic acid (1.0 equiv)
- 4-Methoxy-1,3-benzothiazol-2-amine (1.0 equiv)
- EDCI (1.2 equiv), HOBt (1.2 equiv)
Optimization and Challenges
Regioselectivity in Benzothiazole Formation
The para-methoxy group’s directing effects necessitate careful control during cyclization. Competing ortho products are minimized using sterically hindered aldehydes or low-temperature conditions.
Functional Group Compatibility
- Methoxy Group Stability : Acidic conditions (e.g., polyphosphoric acid) may demethylate the methoxy group. Neutral or mildly basic conditions are preferred.
- Amine Reactivity : The 2-amino group in benzothiazole is less nucleophilic than aliphatic amines, requiring activated acylating agents.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Time (h) | Advantages |
|---|---|---|---|---|
| Classical Cyclization | Reflux, I₂ | 70–85 | 4–6 | Low cost, simple setup |
| RuCl₃-Catalyzed | Solvent-free, 100°C | 85–91 | 1–2 | Fast, high yield |
| Schotten-Baumann | 0–5°C, biphasic | 80–88 | 1–2 | Mild conditions |
| EDCI/HOBt Coupling | RT, DMF | 85–92 | 12–24 | High purity, no racemization |
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemical Synthesis and Properties
N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide serves as a valuable building block in organic synthesis. It is synthesized through the condensation of 2-aminobenzenethiol with suitable aldehydes or ketones, followed by cyclization to form the benzothiazole ring. Common solvents for this reaction include dioxane, and catalysts are often employed to enhance yield and purity. The compound's unique structure contributes to its reactivity in various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC) values suggest that it can inhibit microbial growth at relatively low concentrations, making it a candidate for further development as an antimicrobial agent .
Anticancer Potential
The compound has also been investigated for its anticancer properties . Preliminary studies show that it may inhibit the growth of various cancer cell lines. For instance, it has been tested against human colorectal carcinoma cells (HCT116), where it exhibited significant cytotoxic effects with IC50 values comparable to established chemotherapeutic agents . The mechanism of action likely involves the inhibition of specific enzymes or receptors associated with cancer cell proliferation.
Industrial Applications
In addition to its biological applications, this compound is utilized in industrial settings. It plays a role in the development of materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications.
Mechanism of Action
The mechanism of action of N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzothiazole Ring
N-[4-(4-Methylphenyl)-1,3-Thiazol-2-yl]-2-Phenoxybenzamide
- Structure : Replaces the 4-methoxybenzothiazole with a 4-methylphenyl-thiazole.
- Activity : Exhibits 129.23% efficacy in growth modulation assays (p < 0.05), suggesting electron-donating groups like methyl enhance activity compared to methoxy .
- Physicochemical Properties : Higher lipophilicity (predicted XLogP3 ~4.5) due to the methyl group versus the polar methoxy.
N-(5-Chloro-4-Methyl-1,3-Benzothiazol-2-yl)-2-Methoxybenzamide
- Structure : Features chloro and methyl substituents on the benzothiazole.
- Molecular weight = 336.8 g/mol, XLogP3 = 4.5 .
5-Chloro-2-(4-Methoxyphenyl)-1,3-Benzothiazole
Modifications on the Benzamide Moiety
4-(Diethylsulfamoyl)-N-(4-Methoxy-1,3-Benzothiazol-2-yl)Benzamide
- Structure: Replaces phenoxy with a diethylsulfamoyl group.
- Properties: Increased polarity (TPSA = 109 Ų) and molecular weight (419.52 g/mol) due to the sulfonamide, which may improve solubility but reduce membrane permeability compared to the phenoxy group .
N-[2-(1,3-Benzothiazol-2-yl)Phenyl]-4-Butoxybenzamide
- Structure: Substitutes phenoxy with a butoxy chain.
Hybrid and Complex Derivatives
4-Cyano-N-(4-Methoxy-1,3-Benzothiazol-2-yl)-N-[(Pyridin-3-yl)Methyl]Benzamide
- Structure: Introduces a cyano group and pyridinylmethyl moiety.
- Properties : Higher molecular weight (400.46 g/mol) and polarity (nitrile and pyridine) may improve target specificity but complicate synthesis .
Triazole-Linked Derivatives (e.g., N-((1-Benzyl-1H-1,2,3-Triazol-5-yl)Methyl)-4-(6-Methoxybenzo[d]Thiazol-2-yl)-2-Nitrobenzamide)
Data Tables
Table 1: Key Physicochemical Properties
Discussion and Insights
- Electron-Donating Groups : Methyl and methoxy substituents enhance activity, likely by modulating electron density and steric effects .
- Polar vs. Lipophilic Groups: Sulfonamides improve solubility but may reduce bioavailability, whereas phenoxy and alkoxy groups balance lipophilicity and binding .
- Structural Complexity : Hybrid scaffolds (e.g., triazoles) offer synthetic flexibility but require optimization for pharmacokinetics .
Biological Activity
N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various fields, including antimicrobial and anticancer therapies.
Synthesis
The compound is typically synthesized through the reaction of 4-methoxy-1,3-benzothiazol-2-amine with 2-phenoxybenzoyl chloride, facilitated by a base such as triethylamine in an organic solvent like dichloromethane or chloroform under reflux conditions. The following table summarizes the synthetic routes and conditions:
| Step | Reagents | Conditions |
|---|---|---|
| 1 | 4-methoxy-1,3-benzothiazol-2-amine + 2-phenoxybenzoyl chloride | Reflux in dichloromethane with triethylamine |
| 2 | Purification | Recrystallization or column chromatography |
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Studies indicate that it can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound exhibits promising anticancer activity, particularly through its ability to inhibit key enzymes involved in cancer cell proliferation. Research suggests that it may interact with tyrosine kinase receptors, which are crucial for cell signaling pathways related to growth and survival.
Case Study:
In a study assessing the antiproliferative effects of various benzothiazole derivatives, this compound demonstrated significant activity against several cancer cell lines. The IC50 values were comparable to established anticancer drugs like doxorubicin .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cell cycle progression and survival.
- Receptor Modulation : It can modulate receptor activity, affecting downstream signaling pathways that lead to apoptosis or cell cycle arrest.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Anticancer and antimicrobial | Varies by cell line |
| N-(4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine | Moderate anticancer activity | Not specified |
| N-(4-methoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide | Lower efficacy compared to above | Not specified |
Q & A
Q. What are the common synthetic routes for preparing N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions. For example, the benzamide group is introduced via acylation of 4-methoxy-1,3-benzothiazol-2-amine with 2-phenoxybenzoyl chloride in pyridine under reflux. Key intermediates are monitored using thin-layer chromatography (TLC) and characterized via -NMR and -NMR to confirm regioselectivity and purity. Recrystallization from methanol is often used for final purification .
Q. Which analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming molecular connectivity, particularly the methoxy, benzothiazole, and phenoxy groups. High-resolution mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650 cm). X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation, as seen in related benzothiazole derivatives .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., MCF-7, HeLa) and non-cancerous cells to assess selectivity. Antimicrobial activity can be tested via broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Enzyme inhibition assays (e.g., kinase or protease targets) should follow, using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
- Methodological Answer : Yield optimization requires precise control of reaction conditions:
- Solvent selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis of acyl chloride intermediates.
- Catalysts : Add DMAP (4-dimethylaminopyridine) to accelerate acylation.
- Temperature : Maintain 0–5°C during benzoyl chloride addition to suppress side reactions.
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate pure product .
Q. How can computational methods aid in understanding the biological activity of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like EGFR or tubulin. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity. Molecular dynamics simulations (e.g., GROMACS) assess stability of ligand-protein complexes over time, identifying key interactions (e.g., hydrogen bonds with Thr766 in EGFR) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Contradictions often arise from assay variability. Mitigate this by:
- Standardization : Use identical cell lines (e.g., ATCC-certified), passage numbers, and assay protocols (e.g., CLSI guidelines for antimicrobial tests).
- Dose-response curves : Calculate IC/EC values across ≥3 independent experiments.
- Orthogonal assays : Confirm anticancer activity via apoptosis assays (Annexin V/PI staining) alongside cytotoxicity data. Cross-validate with in vivo models (e.g., xenograft mice) if feasible .
Q. How does the methoxy group on the benzothiazole ring influence physicochemical properties?
- Methodological Answer : The methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO) via dipole interactions. It also increases metabolic stability by reducing oxidative degradation in hepatic microsomes. LogP values (measured via shake-flask method) typically decrease by 0.5–1.0 units compared to non-methoxy analogs, improving bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
